

Bioanalytical method for Pitavastatin and its metabolites using a deuterated standard.

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Compound of Interest

Compound Name: Pitavastatin D4

Cat. No.: B1150002

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

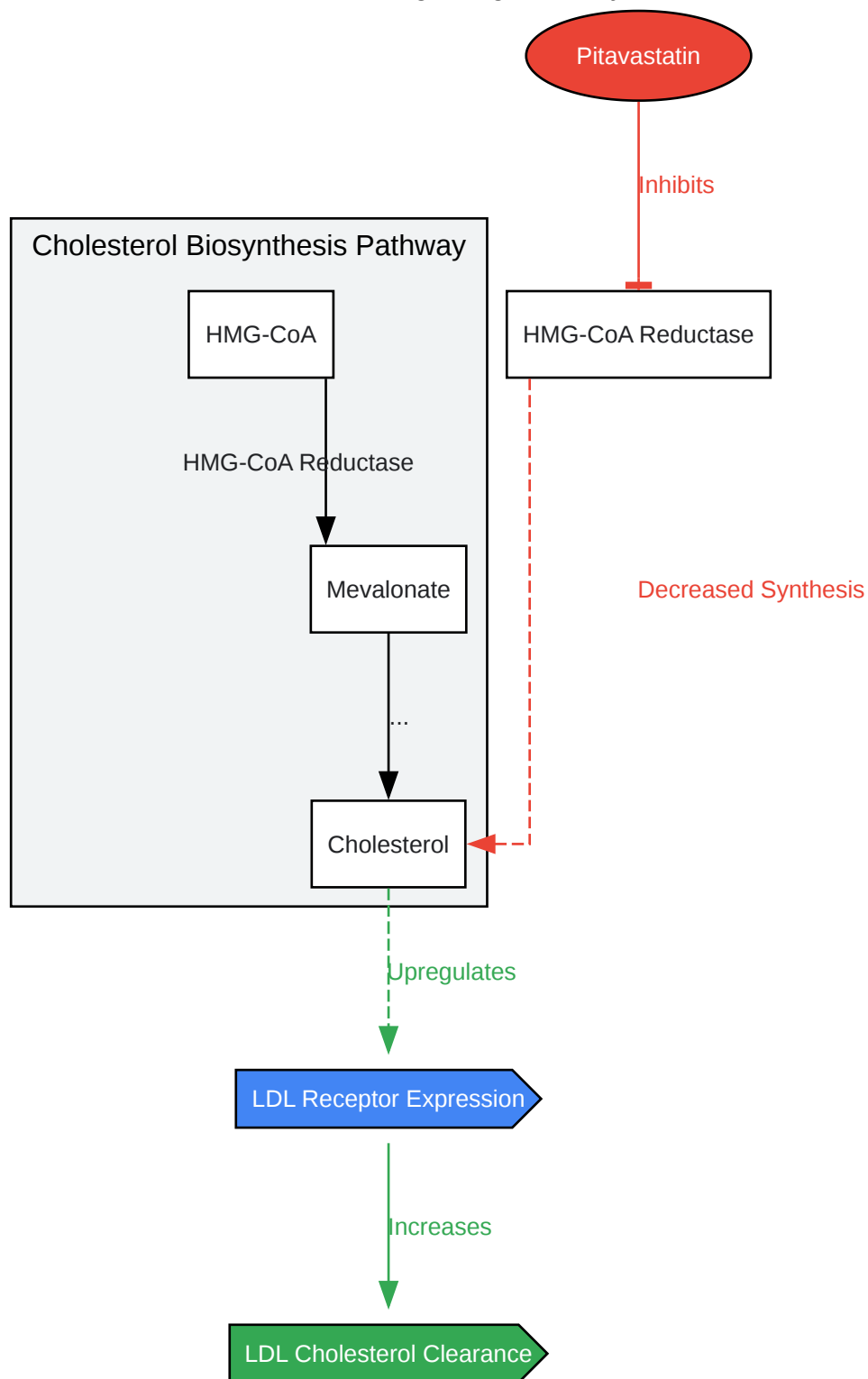
Introduction

Pitavastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is prescribed for the treatment of hypercholesterolemia and dyslipidemia to reduce the risk of cardiovascular disease.[1][2] The primary metabolic pathway for pitavastatin involves glucuronidation to form pitavastatin glucuronide, which is then converted to the major metabolite, pitavastatin lactone.[3][4] Accurate and robust bioanalytical methods are essential for pharmacokinetic and toxicokinetic studies of pitavastatin and its metabolite. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pitavastatin and pitavastatin lactone in human plasma, utilizing a deuterated internal standard.

Mechanism of Action

Pitavastatin lowers cholesterol by inhibiting HMG-CoA reductase, which in turn upregulates hepatic LDL receptor expression, leading to increased clearance of LDL cholesterol from the bloodstream.[1][5]

Pitavastatin Signaling Pathway

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Caption: Pitavastatin's mechanism of action.

Experimental Protocols

This protocol describes a validated LC-MS/MS method for the simultaneous determination of pitavastatin and pitavastatin lactone in human plasma.

Materials and Reagents

- Pitavastatin reference standard
- Pitavastatin lactone reference standard
- Pitavastatin-d4 (deuterated internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Ammonium acetate (analytical grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (with anticoagulant)

Instrumentation

- Liquid chromatograph (e.g., Agilent, Waters)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)
- Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.7 μm)

Standard Solutions Preparation

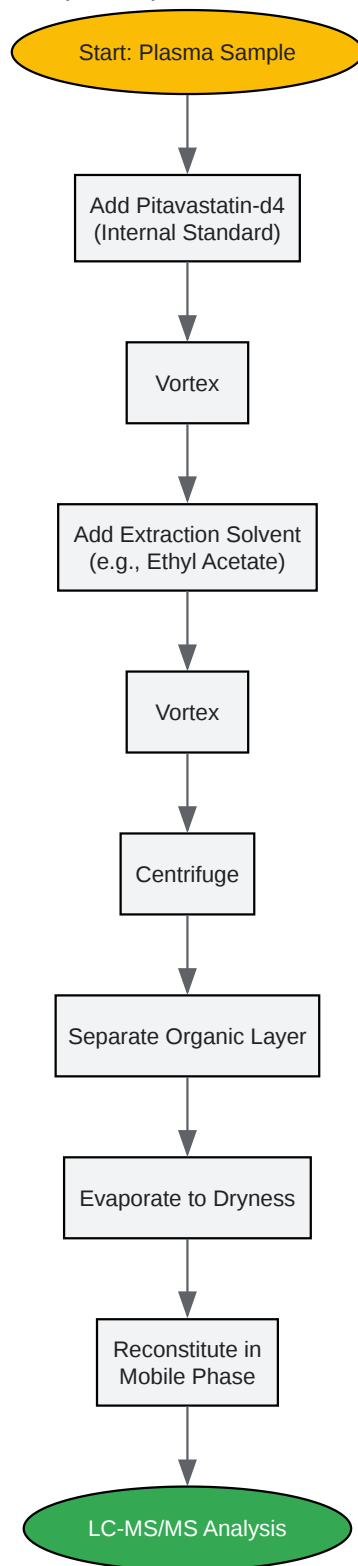
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of pitavastatin, pitavastatin lactone, and pitavastatin-d4 in methanol.

- **Working Standard Solutions:** Prepare serial dilutions of the pitavastatin and pitavastatin lactone stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards.
- **Internal Standard Working Solution:** Prepare a working solution of pitavastatin-d4 at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure.

Sample Preparation Workflow



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Caption: Liquid-liquid extraction workflow.

Protocol:

- To 100 μ L of plasma sample, add 10 μ L of the internal standard working solution.
- Vortex for 30 seconds.
- Add 500 μ L of extraction solvent (e.g., ethyl acetate).
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 5 μ L) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

Parameter	Condition
Column	C18, 50 x 2.1 mm, 1.7 μ m
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	Isocratic or gradient elution may be optimized for best separation. A typical starting point could be 60% B.

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	See Table 1
Source Temperature	500°C
IonSpray Voltage	5500 V

Table 1: Mass Spectrometry Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Pitavastatin	422.2	290.3
Pitavastatin Lactone	404.2	290.3
Pitavastatin-d4	426.2	294.3

Quantitative Data Summary

The following tables summarize the validation parameters for the bioanalytical method.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

Analyte	Linearity Range (ng/mL)	LLOQ (ng/mL)	Correlation Coefficient (r ²)
Pitavastatin	0.1 - 200	0.1	>0.99
Pitavastatin Lactone	0.1 - 200	0.1	>0.99

Table 3: Accuracy and Precision

Analyte	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Pitavastatin	Low QC	< 4.2	< 4.2	-8.1 to 3.5
Mid QC	< 4.2	< 4.2	-8.1 to 3.5	
High QC	< 4.2	< 4.2	-8.1 to 3.5	
Pitavastatin Lactone	Low QC	< 4.2	< 4.2	-8.1 to 3.5
Mid QC	< 4.2	< 4.2	-8.1 to 3.5	
High QC	< 4.2	< 4.2	-8.1 to 3.5	

Table 4: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Pitavastatin	> 85	< 15
Pitavastatin Lactone	> 85	< 15
Pitavastatin-d4	> 85	< 15

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of pitavastatin and its major metabolite, pitavastatin lactone, in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies in drug development. The detailed protocol and performance characteristics presented in this application note can be readily implemented by researchers in the field.

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